molecular formula C15H12FN3 B10905909 5-Fluoro-2-(3-phenyl-1H-pyrazol-1-yl)aniline

5-Fluoro-2-(3-phenyl-1H-pyrazol-1-yl)aniline

Cat. No.: B10905909
M. Wt: 253.27 g/mol
InChI Key: HMOKSSOGHUISNY-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-phenyl-1H-pyrazol-1-yl)aniline is a fluorinated aromatic amine featuring a pyrazole ring substituted with a phenyl group at the 3-position. The compound’s structure combines a fluorine atom on the aniline ring and a phenyl-pyrazole moiety, which may enhance its physicochemical properties and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12FN3

Molecular Weight

253.27 g/mol

IUPAC Name

5-fluoro-2-(3-phenylpyrazol-1-yl)aniline

InChI

InChI=1S/C15H12FN3/c16-12-6-7-15(13(17)10-12)19-9-8-14(18-19)11-4-2-1-3-5-11/h1-10H,17H2

InChI Key

HMOKSSOGHUISNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2)C3=C(C=C(C=C3)F)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst System : CuI (10–15 mol%), 8-hydroxyquinoline (ligand, 15 mol%), K₂CO₃ (1.5 equiv) in DMSO at 120°C.

  • Yield : 70–85% after 16 hours.

  • Regioselectivity : The reaction favors pyrazole N1-arylation due to electronic and steric effects.

Table 1 : Optimization of Ullmann Coupling Parameters

ParameterOptimal ValueImpact on Yield
Catalyst Loading15 mol% CuIMaximizes C–N bond formation
Ligand8-HydroxyquinolineEnhances catalytic activity
Temperature120°CBalances rate and decomposition
SolventDMSOImproves solubility of intermediates

Palladium-Catalyzed Buchwald-Hartwig Amination

Buchwald-Hartwig amination offers a robust alternative for coupling aryl halides with pyrazole amines.

General Procedure

  • Substrates : 2-Bromo-5-fluoroaniline and 3-phenyl-1H-pyrazole.

  • Catalyst : Pd(OAc)₂ with Xantphos (4 mol%).

  • Base : LiOtBu in toluene at 100°C for 12 hours.

  • Yield : 80–90% with >95% purity.

Mechanistic Insights

The reaction proceeds via oxidative addition of Pd(0) to the aryl bromide, followed by amine coordination and reductive elimination. Steric hindrance from the 3-phenyl group minimally affects efficiency due to ligand flexibility.

Pyrazole Ring Construction via Cyclocondensation

Building the pyrazole ring directly on the aniline core is a two-step strategy involving hydrazine intermediates.

Hydrazone Formation and Cyclization

  • Step 1 : 5-Fluoro-2-aminophenylhydrazine reacts with 3-phenylpropargyl aldehyde in acetic acid at reflux.

  • Step 2 : Cyclization via Vilsmeier-Haack reagent (POCl₃/DMF) yields the pyrazole ring.

  • Overall Yield : 65–75%.

Table 2 : Key Cyclization Parameters

ReagentRoleOptimal Quantity
POCl₃Cyclizing agent3.0 equiv
DMFSolvent/Activator10 mL/mmol
Temperature80°CPrevents side reactions

Reductive Amination of Pyrazole Aldehydes

For derivatives with substituents on the aniline, reductive amination provides a flexible route.

Protocol Overview

  • Substrate : 5-Fluoro-2-(3-phenyl-1H-pyrazol-1-yl)benzaldehyde.

  • Conditions : NaBH₄ (1.4 equiv) and I₂ (0.4 equiv) in methanol at 25°C.

  • Yield : 85–90% with rapid reaction times (<2 hours).

Limitations

  • Requires pre-synthesized aldehyde intermediates.

  • Sensitive to electron-withdrawing groups on the pyrazole.

Comparative Analysis of Methods

Table 3 : Method Comparison for Industrial Applicability

MethodAdvantagesDisadvantagesScale-Up Feasibility
Ullmann CouplingLow-cost catalystsLong reaction timesModerate
Buchwald-HartwigHigh yields, mild conditionsExpensive ligandsHigh
CyclocondensationAtom-economicMulti-step synthesisLow
Reductive AminationRapid, high purityDependent on aldehyde precursorHigh

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functionalities.

    Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Table 1: Synthesis Overview

StepReaction TypeConditionsYield
1CyclocondensationAcetic acid, reflux65%
2ReductionLiAlH4, THF75%

These methods allow for the efficient production of the compound with desired purity and yield.

Biological Activities

The compound exhibits a range of biological activities, making it a promising candidate for drug development:

  • Antimicrobial Activity : Research indicates that 5-Fluoro-2-(3-phenyl-1H-pyrazol-1-yl)aniline has potent antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 2 µg/mL .
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, suggesting its use in treating inflammatory diseases .
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through specific interactions with cellular targets .
Activity TypeTarget Organisms/CellsMIC/IC50 Values
AntibacterialE. coli, S. aureus≤ 2 µg/mL
Anti-inflammatoryVarious inflammatory modelsNot specified
AnticancerCancer cell linesIC50 values varied

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Studies : A study demonstrated that derivatives of pyrazole exhibited significant growth inhibition against MRSA strains, highlighting the potential for developing new antibiotics .
  • Cancer Research : Another study explored the anticancer effects of pyrazole derivatives, showing that modifications at specific positions can enhance activity against cancer cell lines .
  • Inflammatory Disease Models : Research has indicated that certain derivatives can reduce inflammation markers in vitro, supporting their therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-phenyl-1H-pyrazol-1-yl)aniline in biological systems involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocycle Core Modifications

Triazole Analogs :

  • 5-Fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline (MIC: 6.1 µM against S. aureus) replaces pyrazole with a triazole ring. The thiophene substituent enhances lipophilicity compared to phenyl, but the target compound’s phenyl group may offer better π-π stacking .
  • 2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride () highlights the role of triazole in stabilizing charge interactions, though pyrazole derivatives may provide superior metabolic stability due to reduced ring strain .

Pyrrole Analogs :

  • 5-Fluoro-2-(1H-pyrrol-1-yl)aniline () substitutes pyrazole with pyrrole, reducing nitrogen count and altering electronic distribution.
Substituent Effects on the Pyrazole Ring
  • 2-(4-Chloro-1H-pyrazol-1-yl)-5-fluoroaniline () replaces phenyl with chloro. Chlorine’s electronegativity increases polarity but reduces steric bulk, possibly lowering membrane permeability compared to the phenyl group in the target compound .
  • 5-Fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline () introduces a methoxy linker, increasing molecular weight (221.24 g/mol) and flexibility. The direct attachment in the target compound likely improves rigidity and binding precision .
Fluorine Positioning and Bioactivity
  • 2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride () places fluorine at the 2-position, whereas the target compound’s 5-fluoro substitution may optimize electronic effects on the aniline ring, enhancing resonance stabilization and interaction with biological targets .

Structural and Physicochemical Data Comparison

Compound Name Heterocycle Substituent Molecular Weight (g/mol) Key Property/Bioactivity Reference
5-Fluoro-2-(3-phenyl-1H-pyrazol-1-yl)aniline Pyrazole 3-Phenyl 253.28 N/A -
5-Fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline Triazole 3-Thiophene ~259.29 MIC: 6.1 µM (S. aureus)
5-Fluoro-2-(1H-pyrrol-1-yl)aniline Pyrrole None ~176.19 NMR-confirmed structure
2-(4-Chloro-1H-pyrazol-1-yl)-5-fluoroaniline Pyrazole 4-Chloro 211.63 95% purity
5-Fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline Pyrazole Methoxy linker 221.24 Discontinued (stability issues)

Key Research Findings

  • Antibacterial Activity : Triazole analogs (e.g., 6.1 µMIC) outperform many pyrazole derivatives, but phenyl-pyrazole hybrids like the target compound may offer balanced lipophilicity and target engagement .
  • Synthetic Accessibility : Pyrazole derivatives are often synthesized via nucleophilic substitution or cross-coupling (), whereas triazoles require click chemistry, complicating scalability .
  • Fluorine Impact : The 5-fluoro position on the aniline ring optimizes electronic effects without steric hindrance, a feature shared with clinically active fluorinated drugs .

Biological Activity

5-Fluoro-2-(3-phenyl-1H-pyrazol-1-yl)aniline, with the CAS number 2101195-72-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 5-fluoro-2-(3-phenylpyrazol-1-yl)aniline
  • Molecular Weight : 253.27 g/mol
  • Molecular Formula : C15H13FN4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyrazole moiety is known for its ability to modulate enzyme activity and influence signaling pathways. Research indicates that compounds with similar structures often exhibit anti-inflammatory, anticancer, and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines. A study reported that pyrazole derivatives induced apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway, leading to cell cycle arrest and reduced proliferation rates .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. In a comparative study, compounds similar to this compound demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in mediating inflammation. The selectivity index for COX inhibition was notably high, suggesting a favorable therapeutic profile .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored. Compounds exhibiting structural similarities to this compound were evaluated against various bacterial strains, showing promising results in inhibiting growth at micromolar concentrations .

Case Studies and Research Findings

StudyCompoundActivityIC50 (µM)Notes
Various Pyrazole DerivativesCOX Inhibition<10High selectivity for COX-2
Pyrazole AnalogAnticancer Activity0.048Induced apoptosis in HCT116 cells
Novel Pyrazole CompoundsAntimicrobial12.5Effective against Gram-positive bacteria

Q & A

(Basic) What are the standard protocols for synthesizing 5-Fluoro-2-(3-phenyl-1H-pyrazol-1-yl)aniline?

Methodological Answer:
A general synthesis approach involves coupling a fluorinated aniline derivative with a substituted pyrazole under nucleophilic aromatic substitution conditions. For example:

Reagents : Use dry dioxane as a solvent, pyridine as a base, and a polyfluorocarboxylic acid anhydride or chloroanhydride as the acylating agent .

Procedure : React 6-amino-1,3-dialkyluracil (or analogous precursors) with the anhydride at room temperature overnight. Isolate the product via solvent evaporation, vacuum drying, and trituration with water .

Optimization : Adjust stoichiometry (e.g., 2 equiv. anhydride) and reaction time based on precursor reactivity. Monitor progress using TLC or HPLC.

(Basic) What characterization techniques are critical for verifying the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the presence of the fluorine substituent, pyrazole ring protons (δ 7.5–8.5 ppm), and aniline NH2_2 signals (δ 5.0–6.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (C15_{15}H11_{11}FN4_4).
  • Elemental Analysis : Validate purity (>95%) by comparing calculated vs. observed C/H/N/F percentages.
  • HPLC : Use a C18 column with UV detection (254 nm) to assess purity and stability .

(Basic) What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation .
  • Hazards : Classified as a skin/eye irritant (Category 2/2A). Avoid direct contact; rinse immediately with water for 15 minutes if exposed .
  • Storage : Store in a cool, dry place (<25°C) under inert gas (e.g., N2_2) to prevent degradation. Label containers with hazard warnings .

(Basic) How should researchers ensure compound stability during storage?

Methodological Answer:

  • Degradation Prevention : Avoid prolonged storage. Conduct periodic stability checks via HPLC to detect decomposition products (e.g., hydrolyzed aniline derivatives) .
  • Packaging : Use amber glass vials with PTFE-lined caps to minimize light and moisture exposure.
  • Monitoring : Perform accelerated stability studies at 40°C/75% RH for 4 weeks to predict shelf-life under stress conditions .

(Advanced) How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction energetics, e.g., transition states for pyrazole-aniline coupling. Software like Gaussian or ORCA is recommended .
  • Reaction Path Search : Apply the artificial force induced reaction (AFIR) method to identify low-energy pathways for fluorination or cyclization steps .
  • Validation : Cross-reference computational predictions with experimental yields (e.g., optimizing solvent polarity or catalyst loading) .

(Advanced) What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-Technique Correlation : Combine 19^19F NMR (to confirm fluorine position) with IR spectroscopy (to detect NH2_2 stretching vibrations at ~3400 cm1^{-1}).
  • Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water) and perform X-ray diffraction to resolve ambiguities in substituent orientation.
  • Statistical Analysis : Use Design of Experiments (DoE) to isolate variables causing spectral inconsistencies (e.g., pH, temperature) .

(Advanced) How can researchers investigate the compound’s degradation pathways?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions. Monitor degradation products via LC-MS.
  • Mechanistic Probes : Use isotopic labeling (e.g., 2^2H or 18^18O) to trace hydrolysis or oxidation pathways.
  • Kinetic Modeling : Apply first-order kinetics to calculate degradation rate constants and activation energies .

(Advanced) What methodologies assess the compound’s potential in drug discovery?

Methodological Answer:

  • Bioactivity Screening : Use in vitro assays (e.g., kinase inhibition or antimicrobial activity) with dose-response curves (IC50_{50} determination).
  • ADME Studies :
    • Solubility : Shake-flask method in PBS (pH 7.4).
    • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS.
  • SAR Analysis : Synthesize analogs (e.g., varying phenyl or pyrazole substituents) and correlate structural changes with activity trends .

(Advanced) How can reaction engineering improve scalability for this compound?

Methodological Answer:

  • Flow Chemistry : Use microreactors to enhance heat/mass transfer during exothermic steps (e.g., fluorination).
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
  • Membrane Separation : Apply nanofiltration to isolate the product from byproducts without column chromatography .

(Advanced) What statistical approaches minimize experimental variability in synthesis?

Methodological Answer:

  • Factorial Design : Use a 23^3 factorial matrix to test variables (temperature, catalyst loading, solvent ratio). Example:

    VariableLow LevelHigh Level
    Temperature25°C50°C
    Catalyst (mol%)1%5%
    Solvent Ratio1:13:1
  • Response Surface Methodology (RSM) : Optimize yield and purity using central composite design .

  • ANOVA : Identify significant factors (p < 0.05) contributing to variability .

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